Trt-Dab Acoh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

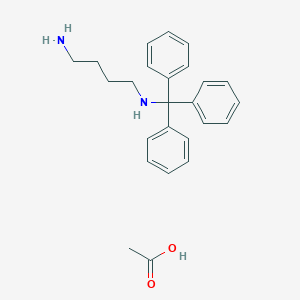

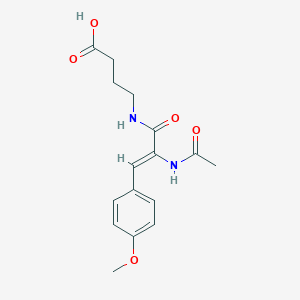

Trt-Dab Acoh is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Targeted Radionuclide Therapy in Oncology

Targeted radionuclide therapy (TRT) represents a critical area of advancement in cancer treatment. TRT leverages radioisotopes, radiolabelled molecules, nanoparticles, or microparticles, targeting tumor cells specifically to deliver potent cytotoxic ionizing radiation. This therapy utilizes various targeting vectors, such as antibodies, antibody fragments, proteins, peptides, and small molecules, allowing for a precise match to the molecular, pathological, and physical characteristics of tumors. Some TRT applications are dual-purpose, serving both therapeutic and diagnostic roles. The integration of TRT into clinical practice is growing, highlighted by the adoption of radium-223 dichloride for bone metastases and ongoing development of treatments for neuroendocrine and hepatic tumors. The potential for TRT to be incorporated into multimodality treatment protocols underscores its significance in the future of oncology treatment (Gill et al., 2017).

Translational Research and Drug Development

Translational Research (TR) plays a pivotal role in bridging the gap between bench science and clinical application, optimizing the drug discovery and development process. It encompasses a broad range of activities designed to transition scientific discoveries into effective treatments. TR emphasizes collaboration among academia, industry, and regulatory bodies to improve the translation of research into therapies that benefit patients. This collaborative approach is vital for addressing societal needs through scientific advancements, including the development and application of new drugs and therapies (Hörig & Pullman, 2004).

Acetic Acid's Role in Obesity Prevention and Gene Expression

Acetic acid (AcOH) has been studied for its potential in preventing obesity through dietary interventions. Research indicates that AcOH supplementation can inhibit body fat accumulation and hepatic lipids without altering food consumption or muscle weight. This effect is associated with upregulation of genes related to fatty acid oxidation enzymes in the liver, such as peroxisome-proliferator-activated receptor alpha (PPARalpha) and uncoupling protein-2 (UCP-2), mediated by AMP-activated protein kinase (AMPK). These findings highlight the potential metabolic benefits of AcOH in managing obesity and related metabolic disorders (Kondo et al., 2009).

Environmental Applications of Electrochemical Technology

Electrochemical technologies offer promising solutions to environmental challenges, including soil remediation and industrial waste treatment. Despite considerable research, the translation of these technologies into practical applications faces significant barriers, including technological and scientific hurdles as well as gaps in the value chain. Overcoming these challenges is essential for advancing the readiness level of these technologies for full-scale environmental applications. This highlights the need for interdisciplinary research and entrepreneurship to address these barriers and fully realize the potential of electrochemical technologies in environmental remediation (Lacasa et al., 2019).

Mecanismo De Acción

Target of Action

Trt-Dab Acoh is primarily used in the field of peptide synthesis . It is a compound that acts as a protecting group for certain amino acids during the synthesis process . The primary targets of this compound are the amino acids that need to be protected during the synthesis, such as cysteine .

Mode of Action

This compound acts as a protecting group for certain amino acids during peptide synthesis . It binds to these amino acids, protecting them from premature reactions during the synthesis process . Once the peptide synthesis is complete, this compound can be selectively removed without affecting the newly formed peptide .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptides. By acting as a protecting group, this compound allows for the selective synthesis of peptides, enabling the creation of complex peptide structures . The downstream effects of this include the successful synthesis of the desired peptide without unwanted side reactions .

Result of Action

The result of this compound’s action is the successful synthesis of complex peptides. By protecting certain amino acids during the synthesis process, this compound allows for the creation of peptides that might otherwise be difficult or impossible to synthesize . After its removal, the desired peptide remains, having been synthesized without unwanted side reactions .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as the concentration of this compound, the temperature, and the pH of the environment can all influence its efficacy as a protecting group . Furthermore, the stability of this compound can be affected by these factors, which in turn can impact the overall success of the peptide synthesis .

Propiedades

IUPAC Name |

acetic acid;N'-tritylbutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2.C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHAOLGEZQRRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)